Comprehensive Structural and Physicochemical Profiling of 2-(3-Ethoxyphenyl)ethan-1-amine Hydrochloride
Comprehensive Structural and Physicochemical Profiling of 2-(3-Ethoxyphenyl)ethan-1-amine Hydrochloride
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary & Pharmacophore Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter phenethylamine derivatives utilized as foundational scaffolds for central nervous system (CNS) agents, monoamine oxidase (MAO) probes, and G-protein coupled receptor (GPCR) ligands. 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride (often referred to as m-ethoxyphenethylamine HCl) is a highly specific analog characterized by a meta-substituted ethoxy group on the aromatic ring.
The strategic addition of the 3-ethoxy moiety alters both the steric bulk and the lipophilic efficiency of the molecule compared to its unsubstituted or methoxy-substituted counterparts. The hydrochloride salt form is specifically engineered to overcome the inherent volatility and oxidative susceptibility of the free base, yielding a stable, highly crystalline, and water-soluble compound suitable for rigorous in vitro and in vivo profiling.
Molecular Architecture & Physicochemical Profiling
Understanding the causality behind a molecule's behavior in biological systems requires a precise breakdown of its physicochemical properties. The meta-ethoxy group exerts a dual electronic effect: it is electron-donating via resonance (+R) but electron-withdrawing via induction (-I). This subtle electronic balance, combined with the increased van der Waals volume of the ethyl chain, directly influences receptor subtype selectivity by forcing specific rotational conformations within hydrophobic binding pockets [1].
Quantitative Physicochemical Data
The following table synthesizes the core physicochemical parameters of the compound. These metrics are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.
| Property | Value | Causality / Relevance |
| Molecular Formula | C₁₀H₁₆ClNO (Salt) | Represents the protonated primary amine and chloride counter-ion. |
| Molecular Weight | 201.69 g/mol | Low MW (<300) ensures high ligand efficiency and optimal CNS penetration. |
| pKa (Primary Amine) | ~ 9.8 | Ensures the molecule is >99% ionized at physiological pH (7.4), critical for aspartate salt-bridge formation in GPCRs. |
| LogP (Free Base) | ~ 2.1 | The ethoxy group increases lipophilicity compared to phenethylamine (LogP ~1.4), enhancing passive membrane permeability. |
| LogD (pH 7.4) | ~ -0.1 to 0.2 | Reflects the highly ionized state in blood plasma, balancing aqueous solubility with lipid partitioning. |
| TPSA | 35.2 Ų | Well below the 90 Ų threshold for blood-brain barrier (BBB) crossing. |
| H-Bond Donors/Acceptors | 3 (Donors) / 2 (Acceptors) | Complies strictly with Lipinski’s Rule of Five for oral bioavailability [4]. |
Orthogonal Analytical Characterization Workflows
To ensure scientific integrity, any synthesized or procured batch of 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride must be subjected to a self-validating analytical system . A single technique is insufficient; therefore, we employ an orthogonal approach where Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) confirms the exact mass and purity, while Nuclear Magnetic Resonance (NMR) spectroscopy validates the regiochemistry (the exact meta-position of the ethoxy group).
Caption: Orthogonal analytical workflow for the structural and physicochemical validation of phenethylamine derivatives.
Protocol A: LC-HRMS for Purity and Exact Mass Validation
Rationale: We utilize a low-pH mobile phase (formic acid) to ensure the primary amine remains fully protonated, preventing peak tailing on the silica-based C18 stationary phase.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of Water/Acetonitrile (50:50, v/v) to achieve a 1 µg/mL working solution.
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Chromatographic Conditions:
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Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
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Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Validation Criteria: The system validates the compound if a sharp, symmetrical chromatographic peak is observed with an extracted ion chromatogram (XIC) showing the [M+H]⁺ ion at exactly m/z 166.1226 (theoretical exact mass for C₁₀H₁₆NO⁺) with an error of < 5 ppm[2].
Protocol B: ¹H-NMR for Regiochemical Assignment
Rationale: We select DMSO-d₆ over D₂O as the solvent. While D₂O readily dissolves the HCl salt, it causes rapid deuterium exchange with the -NH₃⁺ protons, rendering them invisible. DMSO-d₆ preserves the amine proton signal, allowing us to confirm salt formation [3].
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.
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Acquisition: Acquire a standard 1D ¹H spectrum at 400 MHz (minimum 16 scans, relaxation delay of 2 seconds).
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Validation Criteria (Expected Shifts):
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~8.10 ppm (br s, 3H): Confirms the protonated primary amine (-NH₃⁺).
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~7.20 ppm (t, 1H), ~6.80 ppm (m, 3H): The splitting pattern validates the meta-substitution on the aromatic ring.
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~4.00 ppm (q, 2H) & ~1.30 ppm (t, 3H): Confirms the presence of the ethoxy group (-O-CH₂-CH₃).
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~3.00 ppm (m, 2H) & ~2.85 ppm (m, 2H): Confirms the ethylamine linker (-CH₂-CH₂-N).
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Pharmacological Relevance: Receptor Interaction Dynamics
In drug development, the precise structural features of 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride dictate its interaction with aminergic targets (e.g., Trace Amine-Associated Receptors or 5-HT receptor subtypes). The diagram below illustrates the logical causality between the molecule's structural domains and their putative binding microenvironments.
Caption: Logical mapping of 2-(3-ethoxyphenyl)ethan-1-amine structural moieties to putative aminergic GPCR binding domains.
Mechanistic Insight: The primary amine is strictly required to anchor the molecule via an ionic salt bridge to a highly conserved aspartate residue found in transmembrane domain 3 (TM3) of most aminergic GPCRs. Concurrently, the meta-ethoxy group probes deeper accessory hydrophobic pockets that are inaccessible to bulkier para-substituents, thereby acting as a steric determinant for receptor subtype selectivity.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for Phenethylamine". PubChem,[Link]
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Skoog, D.A., Holler, F.J., Crouch, S.R. "Principles of Instrumental Analysis, 7th Edition". Cengage Learning,[Link]
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Williams, D.H., Fleming, I. "Spectroscopic Methods in Organic Chemistry". Springer,[Link]
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Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews,[Link]
